molecular formula C13H20N6O2 B6968342 N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide

N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide

Cat. No.: B6968342
M. Wt: 292.34 g/mol
InChI Key: QRBJWBGCRALZDE-UHFFFAOYSA-N
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Description

“N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-13(2,3)11(20)15-9-6-14-19(7-9)8-10-16-12(17-21-10)18(4)5/h6-7H,8H2,1-5H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBJWBGCRALZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN(N=C1)CC2=NC(=NO2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” can be achieved through a multi-step process:

    Formation of the 1,2,4-oxadiazole ring: This can be synthesized by reacting a suitable nitrile with hydroxylamine under acidic conditions.

    Attachment of the dimethylamino group: This step involves the alkylation of the oxadiazole ring with dimethylamine.

    Synthesis of the pyrazole ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-diketone.

    Coupling of the oxadiazole and pyrazole rings: This can be achieved through a nucleophilic substitution reaction.

    Introduction of the propanamide group: The final step involves the acylation of the pyrazole ring with 2,2-dimethylpropanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, this compound might be explored for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory agent, given the presence of the pyrazole ring, which is a common motif in many pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which “N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylbutanamide
  • N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpentanamide

Uniqueness

The uniqueness of “N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

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